molecular formula C7H7NO3 B7809572 3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid CAS No. 535170-04-8

3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid

Cat. No. B7809572
CAS RN: 535170-04-8
M. Wt: 153.14 g/mol
InChI Key: SJRCMPLGSSJASF-UHFFFAOYSA-N
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Description

“3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid” is a heterocyclic compound with the molecular formula C7H7NO3 . It is used in research and has a molecular weight of 153.14 .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “this compound”, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Physical And Chemical Properties Analysis

“this compound” has a high GI absorption and is very soluble, with a solubility of 18.1 mg/ml . It has a molar refractivity of 36.66 and a topological polar surface area (TPSA) of 62.32 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 4-Oxiranylmethylfuro[3,2-b]pyrroles: Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and related compounds were synthesized, demonstrating the potential of furo[3,4-C]pyrrole derivatives in organic synthesis (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
  • Furan-fused Heterocycles Synthesis: Novel classes of compounds, including furo[3,4-d]pyrrole derivatives, were synthesized starting from corresponding acid derivatives. This highlights their utility in the creation of complex molecular structures (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
  • Spiro[furo[3,4-b]pyran-4,3′-pyrroles] Synthesis: Synthesis of substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates, showcasing the versatility of furo[3,4-c]pyrrole derivatives in spirocyclic compounds (Sal’nikova, Dmitriev, & Maslivets, 2017).

Molecular Structure and Properties

  • Aromaticity Studies: Research on methyl furo[3,2-b]pyrrole-5-carboxylate derivatives provided insights into the aromatic character of these molecules, crucial for understanding their chemical behavior (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).
  • Computational Study of Pyrrole Chalcone Derivative: A detailed computational study on a pyrrole chalcone derivative, closely related to furo[3,4-c]pyrrole, provided insights into the electronic structure and potential reactivity of such compounds (Singh, Rawat, & Sahu, 2014).

Advanced Applications in Organic Chemistry

  • Synthesis of Heterocyclic Scaffolds: The use of furo[3,4-d]pyrimidine-2,4-diones in the synthesis of a variety of heterocyclic compounds demonstrated the role of furo[3,4-c]pyrrole derivatives in constructing complex organic molecules (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).

Safety and Hazards

The compound is classified as a warning signal word. It has precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . The hazard statements are H302, H312, and H332 .

properties

IUPAC Name

3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)6-5-3-11-2-4(5)1-8-6/h1,8H,2-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRCMPLGSSJASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CNC(=C2CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665066
Record name 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

535170-04-8
Record name 3,5-Dihydro-1H-furo[3,4-c]pyrrole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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